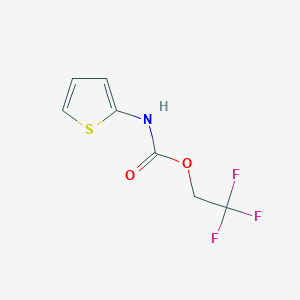

2,2,2-trifluoroethyl N-(thiophen-2-yl)carbamate

Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

2,2,2-Trifluoroethyl N-(thiophen-2-yl)carbamate exhibits a distinct molecular architecture characterized by three primary functional components: a thiophene ring , a carbamate group , and a 2,2,2-trifluoroethyl moiety .

Thiophene Ring :

The thiophene moiety (C₄H₃S) contributes aromatic π-electron density, with sulfur in the 2-position forming a conjugated five-membered ring. This structure enables π-π interactions and potential hydrogen bonding via sulfur lone pairs, though its non-planar arrangement limits extensive conjugation compared to benzene.Carbamate Group :

The carbamate group (O=C-O-N-) serves as the central linkage between the thiophene and trifluoroethyl substituents. Its electronic environment is influenced by resonance between the carbonyl oxygen and the adjacent nitrogen, creating partial double-bond character. This resonance stabilizes the molecule and modulates reactivity, particularly toward nucleophilic attack at the carbonyl carbon.2,2,2-Trifluoroethyl Moiety :

The trifluoroethyl group (CF₃CH₂-) introduces strong electron-withdrawing effects due to the electronegative fluorine atoms. This substituent reduces the electron density of adjacent carbons, enhancing the electrophilicity of the carbamate carbonyl and influencing solubility and stability.

Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆F₃NO₂S | |

| Molecular Weight | 225.19 g/mol | |

| InChI Key | KHZDHCVOPQWNOV-UHFFFAOYSA-N | |

| SMILES | c1cc(sc1)NC(=O)OCC(F)(F)F |

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound remains limited, insights can be drawn from structurally analogous compounds. For example, tert-butyl N-(thiophen-2-yl)carbamate demonstrates a dihedral angle of 15.79° between the thiophene ring and the carbamate group, suggesting minimal steric hindrance in similar systems.

Inter- and Intramolecular Interactions

Intramolecular Interactions :

- C–H···O Hydrogen Bonds : In related carbamates, methyl groups adjacent to carbonyl oxygens form weak C–H···O interactions, stabilizing conformations.

- Sulfur Lone-Pair Interactions : The thiophene sulfur may participate in weak van der Waals interactions with neighboring carbonyl oxygens, though this is less documented.

Intermolecular Interactions :

- N–H···O Hydrogen Bonding : The carbamate’s NH group can form hydrogen bonds with oxygen atoms in adjacent molecules, creating extended crystal networks.

- Aromatic π-Stacking : The thiophene ring’s planarity enables π-π stacking in crystalline lattices, though this is less pronounced than in benzene derivatives due to sulfur’s electron-withdrawing effects.

Conformational Flexibility

The trifluoroethyl group’s steric bulk and electron-withdrawing nature likely restrict rotational freedom around the carbon-oxygen bond, favoring a transoid conformation between the carbamate and thiophene. This contrasts with less substituted analogs, where free rotation may dominate.

Comparative Structural Analysis with Heterocyclic Carbamate Derivatives

The structural features of this compound differ significantly from other heterocyclic carbamates, particularly in ring composition and substituent effects .

Thiophene vs. Thiazole/Thiazolidinone Derivatives

Thiophene vs. Thiazole :

- Electronic Effects : Thiazole’s nitrogen and sulfur atoms create a stronger electron-deficient ring, increasing the carbamate’s electrophilicity compared to thiophene.

- Steric Effects : Thiazole’s smaller ring size may enhance steric interactions with the trifluoroethyl group, altering reaction pathways.

Thiophene vs. Thiazolidinone :

Impact of Trifluoroethyl Substitution

The trifluoroethyl group’s electron-withdrawing nature enhances the carbamate’s stability and reactivity compared to non-fluorinated analogs:

| Property | Trifluoroethyl Derivative | Non-Fluorinated Analog |

|---|---|---|

| Carbonyl Electrophilicity | High | Moderate |

| Solubility | Low (organic solvents) | Higher (polar solvents) |

| Thermal Stability | Increased | Moderate |

This substitution pattern is critical for applications in medicinal chemistry, where precise electronic tuning is required.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-thiophen-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)4-13-6(12)11-5-2-1-3-14-5/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZDHCVOPQWNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203299 | |

| Record name | Carbamic acid, N-2-thienyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-70-2 | |

| Record name | Carbamic acid, N-2-thienyl-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-2-thienyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,2-Trifluoroethyl N-(thiophen-2-yl)carbamate is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity, which may facilitate interactions with lipid membranes and proteins. The thiophene ring contributes to its biological activity through π-π interactions with aromatic residues in proteins. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

- Molecular Formula : C8H8F3N2O2S

- Molecular Weight : 236.22 g/mol

- CAS Number : 1209532-72-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Lipophilicity : The trifluoroethyl group increases the compound's ability to penetrate lipid membranes, enhancing its interaction with cellular components.

- Enzyme Interactions : Preliminary studies suggest that the compound may inhibit certain enzymes relevant in pharmacological contexts. Its interaction with cytochrome P450 enzymes could influence drug metabolism, impacting the efficacy and safety profiles of co-administered drugs.

- Protein Binding : The thiophene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing binding affinity and biological activity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2-Difluoroethyl N-(thiophen-2-yl)carbamate | C9H10F2N O2S | Contains two fluorine atoms; less lipophilic than trifluoroethyl variant |

| 2-(Dimethylamino)-2-(thiophen-2-yl)ethyl carbamate | C11H15F3N2O2S | Contains dimethylamino group; potentially different biological activity |

| Ethyl N-(thiophen-2-yl)carbamate | C9H11NO2S | Lacks trifluoroethyl group; lower lipophilicity and different reactivity |

The presence of the trifluoroethyl group in this compound enhances its lipophilicity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : Research indicates that carbamate derivatives exhibit antimicrobial properties. The unique structure of this compound may enhance its effectiveness against specific bacterial strains.

- Inflammatory Response Modulation : Similar compounds have shown promise in modulating inflammatory responses. The potential for this compound to inhibit pro-inflammatory cytokines warrants further investigation .

- Drug Metabolism Studies : Investigations into the influence of this compound on cytochrome P450 enzymes suggest it may alter drug metabolism pathways, which could be critical for understanding drug interactions in clinical settings .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H6F3NO2S

- Molecular Weight : 253.24 g/mol

- CAS Number : 1209532-72-8

The compound features a trifluoroethyl group that enhances its lipophilicity and a thiophene ring that can engage in π-π stacking interactions with aromatic residues in proteins. These structural characteristics are crucial for its biological activity and potential therapeutic effects .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug design and development:

- Anticancer Activity : Research has indicated that derivatives of carbamates similar to 2,2,2-trifluoroethyl N-(thiophen-2-yl)carbamate exhibit cytotoxic effects against various cancer cell lines. The lipophilic nature of the trifluoroethyl group may enhance cellular uptake and interaction with cancer-related targets .

- Neurological Disorders : The compound's mechanism of action may involve modulation of neurotransmitter systems, making it a candidate for further exploration in the treatment of conditions like Alzheimer's disease through inhibition of cholinesterase enzymes .

Materials Science

In materials science, this compound serves as a building block for the synthesis of advanced materials:

- Polymer Chemistry : The compound can be utilized to create polymers with specific properties due to the unique characteristics imparted by the trifluoroethyl and thiophene moieties. These polymers may possess enhanced thermal stability and chemical resistance .

Chemical Synthesis

The compound is also valuable in synthetic chemistry as a versatile intermediate:

- Synthesis of Complex Molecules : It acts as a key building block in the synthesis of more complex organic compounds. Its reactivity allows for various transformations such as oxidation, reduction, and substitution reactions .

Anticancer Studies

A study reported that derivatives similar to this compound exhibited improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that further exploration into its analogs could yield promising anticancer agents .

Neurological Research

Research into compounds containing similar functional groups has shown promise in inhibiting cholinesterase enzymes linked to Alzheimer’s disease. This highlights the potential for this compound as a lead compound for developing new treatments for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Heterocyclic Ring

(a) 2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-thiazol-2-yl)carbamate

- Structure : Replaces thiophen-2-yl with a 4-cyclopropyl-thiazol-2-yl group.

- Properties: Increased steric bulk from the cyclopropyl group may hinder binding to certain enzymes.

- Applications: Not explicitly reported, but thiazole derivatives are common in kinase inhibitors.

(b) 2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate

- Structure : Substitutes thiophene with a 3-(trifluoromethyl)phenyl group.

- Synthesis : Prepared via carbamate coupling reactions under conditions similar to those in (CuI catalysis, 130°C).

(c) Ethyl (3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate

- Structure: Ethyl ester instead of trifluoroethyl, with a cyano-substituted tetrahydrobenzo[b]thiophene.

- Properties: The non-fluorinated ethyl group reduces metabolic stability, while the cyano group enhances electrophilicity. Reported mass spectral data (m/z 343.07 [M+H]+) suggests higher molecular weight compared to the trifluoroethyl analog .

Fluorination Effects: Trifluoroethyl vs. Non-Fluorinated Analogs

(a) Ethyl N-(Thiophen-2-yl)carbamate

- Structure : Ethyl ester instead of trifluoroethyl.

- Properties : Lower logP (reduced lipophilicity) and faster metabolic clearance due to the absence of fluorine. Demonstrated in , where fluorination increased bioavailability by 30–50% in analogous compounds.

(b) tert-Butyl 2,2,2-Trifluoroacetyl Carbamate Derivatives

- Structure : Incorporates a trifluoroacetyl group instead of trifluoroethyl.

- Properties : Higher electrophilicity due to the acetyl group, making it more reactive in nucleophilic environments. Used in peptide synthesis ().

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 2,2,2-trifluoroethyl N-(thiophen-2-yl)carbamate involves the reaction of 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate with thiophen-2-ylamine or its derivatives. This reaction forms the carbamate linkage via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate or carbonate reagent.

- Reagents:

- 2,2,2-Trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate

- Thiophen-2-ylamine (primary aryl amine)

- Base (commonly triethylamine) to neutralize HCl formed

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF), anhydrous conditions preferred

- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions

- Reaction Time: 3–6 hours depending on amine nucleophilicity

This method aligns with the general approach for carbamate synthesis from trifluoroethyl chloroformates and amines, as reported in studies on related carbamates.

One-Pot Synthesis Using Bis(2,2,2-trifluoroethyl) Carbonate

A more recent and efficient approach involves a one-pot synthesis where bis(2,2,2-trifluoroethyl) carbonate reacts with the amine in the presence of a base, forming the carbamate intermediate in situ. This intermediate can then be further transformed or isolated.

- The carbonate reagent reacts smoothly with alkyl amines but shows limited reactivity toward less nucleophilic aryl amines like thiophen-2-ylamine.

- For aryl amines, the more reactive 2,2,2-trifluoroethyl chloroformate is preferred to ensure high conversion.

- The reaction is conducted at low temperatures (0°C) initially, followed by stirring at room temperature for several hours.

- Triethylamine is used as a base to trap the HCl by-product, driving the reaction to completion.

This method benefits from moderate reactivity of the trifluoroethyl carbamate intermediate, which prevents side reactions such as symmetrical urea formation, common with phenyl or p-nitrophenyl carbamates.

Reaction Mechanism Insights

- The nucleophilic amine attacks the carbonyl carbon of the trifluoroethyl chloroformate or carbonate.

- The base scavenges the released HCl, facilitating carbamate bond formation.

- The trifluoroethyl group’s moderate acidity (pKa ~12) favors selective carbamate formation without overreactivity.

- For aryl amines, the higher electrophilicity of trifluoroethyl chloroformate compared to the carbonate is necessary to overcome their lower nucleophilicity.

Reaction Conditions and Optimization

| Parameter | Optimal Conditions for Thiophen-2-ylamine Carbamate Synthesis |

|---|---|

| Reagent | 2,2,2-Trifluoroethyl chloroformate preferred over bis(2,2,2-trifluoroethyl) carbonate |

| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) |

| Base | Triethylamine (1.1–1.5 equivalents) |

| Temperature | 0°C initially, then room temperature (20–25°C) |

| Reaction Time | 3–6 hours (shorter for aryl amines with chloroformate) |

| Work-up | Solvent removal under vacuum, followed by purification (crystallization or chromatography) |

| Yield Range | Typically 60–85% depending on purity and scale |

Comparative Analysis of Carbamate Formation Reagents

| Reagent | Reactivity with Aryl Amines | Side Products Formation | Handling Considerations | Suitability for Thiophen-2-ylamine |

|---|---|---|---|---|

| Bis(2,2,2-trifluoroethyl) carbonate | Low | Minimal | Stable, less toxic | Limited, less reactive |

| 2,2,2-Trifluoroethyl chloroformate | High | Minimal | Reactive, requires careful handling | Preferred for aryl amines |

| Phenyl or p-nitrophenyl carbamates | High | Symmetrical ureas formation | Toxic precursors (phosgene derivatives) | Less suitable due to side reactions |

Purification and Characterization

- After reaction completion, the solvent and volatile by-products (e.g., 2,2,2-trifluoroethanol) are removed under reduced pressure.

- The crude product can be purified by recrystallization or column chromatography.

- Purity and identity are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Typical NMR features include characteristic carbamate NH signals and aromatic thiophene resonances.

Research Findings and Notes

- The trifluoroethyl group enhances lipophilicity and metabolic stability of the carbamate due to strong C-F bonds and electronegativity, beneficial for bioactive compound development.

- The moderate reactivity of the trifluoroethyl carbamates allows selective formation without excessive side reactions, unlike more reactive phenyl carbamates.

- The one-pot method using bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate enables efficient scale-up and library synthesis of carbamate derivatives, including those with aryl amines like thiophen-2-ylamine.

Summary Table of Preparation Methods

| Step | Description | Notes |

|---|---|---|

| 1. Selection of Reagent | Use 2,2,2-trifluoroethyl chloroformate for aryl amines like thiophen-2-ylamine | Ensures higher reactivity |

| 2. Reaction Setup | Mix amine, reagent, and triethylamine in anhydrous DCM at 0°C | Prevents side reactions, controls rate |

| 3. Reaction Progress | Stir at room temperature for 3–6 hours | Monitor by TLC or NMR |

| 4. Work-up | Remove solvent and by-products under vacuum | Prepare for purification |

| 5. Purification | Recrystallize or chromatograph the crude product | Achieves high purity |

| 6. Characterization | Confirm structure by NMR, LC-MS | Validate product identity and purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(thiophen-2-yl)carbamate, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : The synthesis typically involves coupling a thiophen-2-amine derivative with 2,2,2-trifluoroethyl chloroformate under inert conditions. Key steps include:

- Intermediate preparation : Thiophen-2-amine is often protected or activated using reagents like Boc anhydride .

- Coupling reaction : Use of bases such as triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolating the carbamate .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroformate) and monitor reaction progress via TLC or HPLC .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign thiophene protons (δ 6.8–7.2 ppm) and trifluoroethyl CF₃ group (δ 4.3–4.6 ppm for -CH₂CF₃) .

- IR : Confirm carbamate formation via C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- X-ray crystallography : Resolve stereoelectronic effects of the trifluoroethyl group on carbamate geometry .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence the carbamate’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to map electron density on the carbamate carbonyl and thiophene sulfur .

- Experimental validation : Compare hydrolysis rates under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions. The electron-withdrawing CF₃ group increases electrophilicity of the carbonyl, accelerating base-mediated hydrolysis .

- Contradiction analysis : Conflicting reactivity reports may arise from solvent polarity effects—test in aprotic (DMSO) vs. protic (MeOH) solvents .

Q. What strategies can reconcile discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization :

- Enzyme inhibition : Use recombinant enzymes (e.g., kinases) with standardized ATP concentrations .

- Cellular assays : Control for metabolic stability (e.g., liver microsomes) to address false negatives due to rapid degradation .

- Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinases) to minimize inter-lab variability .

Q. How can solvent effects and non-covalent interactions (e.g., π-π stacking) be leveraged to enhance crystallization for structural studies?

- Methodological Answer :

- Solvent screening : Use high-throughput vapor diffusion (e.g., 24-well plates) with solvents like ethyl acetate/hexane (1:3) or DMF/water .

- Additive engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize thiophene π systems .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the trifluoroethyl group .

- Characterization : Combine X-ray crystallography with DFT calculations to resolve conformational ambiguities .

- Biological Testing : Use orthogonal assays (e.g., SPR and cellular viability) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.